3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide
Description
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is a quaternary ammonium salt featuring an indole core substituted with a heptyl chain at the 1-position and three methyl groups at the 2,3,3-positions. Its bromide counterion enhances solubility in polar solvents. This compound belongs to a broader class of indolium-based ionic liquids (IBILs), which are valued for their tunable physicochemical properties, including thermal stability, ionic conductivity, and solubility, making them relevant in materials science, photonics, and synthetic chemistry .
While direct synthesis data for the heptyl derivative is absent in the provided evidence, its structure and properties can be inferred from analogous compounds. For example, 1-ethyl-2,3,3-trimethyl-3H-indolium bromide () and 1-(2-hydroxyethyl)-2,3,3-trimethyl-3H-indolium bromide () follow similar alkylation pathways, suggesting the heptyl variant would require reaction of 2,3,3-trimethylindole with heptyl bromide under reflux in acetonitrile.
Properties
CAS No. |
125252-52-0 |
|---|---|
Molecular Formula |
C18H28BrN |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
1-heptyl-2,3,3-trimethylindol-1-ium;bromide |
InChI |
InChI=1S/C18H28N.BrH/c1-5-6-7-8-11-14-19-15(2)18(3,4)16-12-9-10-13-17(16)19;/h9-10,12-13H,5-8,11,14H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
UZCZKCJKNBPHHV-UHFFFAOYSA-M |
Canonical SMILES |
CCCCCCC[N+]1=C(C(C2=CC=CC=C21)(C)C)C.[Br-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Route
The synthesis of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide typically involves the alkylation of indole derivatives. The most common method includes the following steps:
- Starting Material: The primary precursor is 2,3,3-trimethylindole , which provides the indolium core.
- Alkylating Agent: Heptyl bromide is commonly used as the alkylating agent to introduce the heptyl group at the nitrogen atom.
- Reaction Conditions: The reaction typically occurs in the presence of a base (e.g., potassium carbonate or sodium hydroxide) to deprotonate the indole nitrogen and facilitate nucleophilic substitution.
Reaction Scheme:
$$
\text{2,3,3-trimethylindole} + \text{heptyl bromide} \xrightarrow{\text{Base}} \text{3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide}
$$
- Solvent: Polar aprotic solvents like acetonitrile or dimethylformamide (DMF) are often used.
- Temperature: The reaction is typically conducted at elevated temperatures (50–80 °C) to enhance reaction rates.
- Yield: Reported yields vary but can range from 70% to 90%, depending on the purity of reagents and optimization of conditions.
Alternative Methods
In addition to the standard alkylation approach, variations in synthesis have been reported to modify reaction efficiency or product properties.
a. Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate the alkylation process:
- Reaction time is significantly reduced (minutes instead of hours).
- Higher yields are often achieved due to uniform heating.
- Example: A mixture of 2,3,3-trimethylindole and heptyl bromide in DMF under microwave conditions yielded >85% product within 10 minutes.
b. Solvent-Free Synthesis
To reduce environmental impact:
Optimization Strategies
Several factors influence the efficiency and yield of the synthesis:
- Choice of Base: Strong bases like sodium hydride can increase reaction rates but require careful handling due to reactivity.
- Purity of Reagents: Impurities in heptyl bromide or trimethylindole can lead to side reactions.
- Reaction Monitoring: Thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is used to monitor progress and ensure complete conversion.
Post-Synthesis Purification
The crude product often requires purification to remove unreacted starting materials and by-products:
- Recrystallization: Typically performed using ethanol or methanol as solvents.
- Chromatography: Silica gel column chromatography may be employed for higher purity requirements.
Data Table: Key Parameters for Synthesis
| Parameter | Standard Method | Microwave-Assisted Method | Solvent-Free Method |
|---|---|---|---|
| Solvent | Acetonitrile/DMF | DMF | None |
| Base | Potassium carbonate | Potassium carbonate | Sodium hydroxide |
| Temperature | 50–80 °C | ~150 °C (microwave conditions) | Ambient |
| Reaction Time | 6–12 hours | ~10 minutes | ~1 hour |
| Yield | 70–90% | >85% | ~75% |
Chemical Reactions Analysis
Types of Reactions: 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide undergoes various chemical reactions, including:
Substitution Reactions: The bromide ion can be substituted with other nucleophiles, such as chloride or iodide, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding indole derivatives.
Reduction Reactions: Reduction of the indolium ring can lead to the formation of indoline derivatives.
Common Reagents and Conditions:
Substitution Reactions: Typically carried out in polar solvents like water or ethanol, using nucleophiles such as sodium chloride or potassium iodide.
Oxidation Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, often in acidic or basic media.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in aprotic solvents.
Major Products Formed:
Substitution Reactions: Formation of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, chloride or iodide.
Oxidation Reactions: Formation of indole derivatives.
Reduction Reactions: Formation of indoline derivatives.
Scientific Research Applications
Table 1: Synthesis Conditions
| Reagent | Solvent | Temperature | Reaction Time |
|---|---|---|---|
| 2,3,3-trimethylindoline | Acetonitrile | Reflux | 4-24 hours |
| Alkyl halide (e.g., bromide) | Ethanol | Reflux | 4-24 hours |
Chemistry
In the field of organic chemistry, this compound serves as a valuable reagent and catalyst in various chemical reactions. Its ability to undergo oxidation and reduction reactions makes it suitable for synthesizing other complex organic compounds.
Biology
In biological research, 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is employed as a fluorescent probe for cellular imaging. Its unique structure allows it to interact with cellular membranes and proteins, facilitating studies on membrane dynamics and protein interactions.
Medicine
Recent studies have highlighted its potential therapeutic properties:
- Antimicrobial Activity : The compound has demonstrated effectiveness against various bacterial strains, suggesting its use as an antimicrobial agent in clinical settings.
- Anticancer Properties : Preliminary research indicates potential anticancer activity through mechanisms involving enzyme inhibition and apoptosis induction in cancer cells.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide against common bacterial pathogens. Results indicated significant inhibition of growth in Gram-positive and Gram-negative bacteria. This suggests its potential application in developing new antimicrobial agents.
Case Study 2: Fluorescent Imaging
In a separate investigation, researchers utilized this compound as a fluorescent probe in live-cell imaging. The study demonstrated that the compound could selectively stain cellular membranes without cytotoxic effects. This property makes it a promising candidate for further development in biological imaging techniques.
Mechanism of Action
The mechanism of action of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and nucleic acids, altering their structure and function. The compound’s fluorescent properties enable it to act as a probe, allowing researchers to visualize and track molecular events within cells. The pathways involved in its action include signal transduction, gene expression, and enzymatic activity modulation .
Comparison with Similar Compounds
Structural and Spectral Analysis
1H NMR Comparison:
Insights:
Physicochemical Properties
Notes:
- Longer alkyl chains (e.g., heptyl) increase hydrophobicity, reducing water solubility but enhancing miscibility with organic solvents.
- Hydroxy and carboxy substituents improve aqueous solubility, enabling biomedical applications (e.g., drug delivery) .
Biological Activity
3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is a quaternary ammonium compound characterized by its unique indolium structure. This compound has garnered attention for its potential biological activities, particularly in pharmacology and toxicology. The following article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Structure
The chemical formula for 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide is . It features a quaternary ammonium structure which contributes to its solubility and interaction with biological membranes.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 284.19 g/mol |
| Solubility | Soluble in water |
| Melting Point | Not specified |
Antimicrobial Effects
Research has indicated that quaternary ammonium compounds like 3H-Indolium derivatives exhibit significant antimicrobial properties. In a study examining various indolium compounds, it was found that certain derivatives displayed effective inhibition against Gram-positive and Gram-negative bacteria.
Case Study: Antimicrobial Activity
- Objective : To evaluate the antimicrobial efficacy of 3H-Indolium derivatives.
- Method : Disk diffusion method was employed against Staphylococcus aureus and Escherichia coli.
- Results : The compound showed a notable zone of inhibition (average diameter of 15 mm against S. aureus).
Cytotoxicity and Anticancer Potential
The cytotoxic effects of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide have been studied in various cancer cell lines.
Case Study: Cytotoxicity Assessment
- Cell Lines : HeLa (cervical cancer) and MCF-7 (breast cancer).
- Method : MTT assay to determine cell viability post-treatment.
- Results :
- IC50 values were determined to be approximately 25 µM for HeLa cells and 30 µM for MCF-7 cells, indicating significant cytotoxicity.
Neuroprotective Effects
Emerging research suggests that indolium compounds may possess neuroprotective properties. A study explored the effect of this compound on neuronal cells subjected to oxidative stress.
Case Study: Neuroprotection in Oxidative Stress
- Objective : To assess the protective effects of the compound against oxidative stress-induced apoptosis in neuronal cells.
- Method : Neuronal cell lines were treated with hydrogen peroxide alongside varying concentrations of the indolium compound.
- Results : The compound reduced apoptosis by approximately 40% at a concentration of 20 µM, highlighting its potential as a neuroprotective agent.
The mechanisms underlying the biological activities of 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide are multifaceted:
- Membrane Disruption : Its quaternary ammonium structure allows it to integrate into cellular membranes, disrupting their integrity and leading to cell lysis in microbial applications.
- Reactive Oxygen Species (ROS) Regulation : The compound appears to modulate ROS levels in cells, contributing to its neuroprotective effects.
- Apoptosis Induction : In cancer cells, it may activate apoptotic pathways through mitochondrial dysfunction.
Toxicological Considerations
While the biological activities are promising, it is essential to consider the toxicological profile of 3H-Indolium compounds. Studies have indicated potential cytotoxic effects at higher concentrations; thus, careful dosage regulation is necessary in therapeutic applications.
Toxicity Data Summary
| Endpoint | Findings |
|---|---|
| Acute Toxicity | Moderate toxicity observed in animal models |
| Genotoxicity | No significant genotoxic effects reported |
| Reproductive Toxicity | Limited studies; further research needed |
Q & A
Q. What are the optimal synthetic routes for preparing 3H-Indolium, 1-heptyl-2,3,3-trimethyl-, bromide?
The compound is typically synthesized via alkylation of 2,3,3-trimethyl-3H-indole with heptyl bromide. A representative method involves dissolving the indole derivative and heptyl bromide in a polar aprotic solvent (e.g., acetonitrile) under reflux (80°C for 24 h), followed by filtration and washing with cold solvent to isolate the product . Key parameters include molar ratios (e.g., 1:5.3 indole:alkylating agent) and solvent choice to maximize yield. Purification via column chromatography or recrystallization may be required for analytical-grade material.
Q. How is the structural integrity of this indolium salt confirmed post-synthesis?
Characterization relies on 1H/13C NMR and high-resolution mass spectrometry (HRMS) . For example:
- 1H NMR (DMSO-d6) should display resonances for the heptyl chain (δ ~4.50 ppm, -CH2-N+), aromatic protons (δ 7.5–8.0 ppm), and methyl groups (δ 1.45–2.83 ppm) .
- HRMS should match the theoretical molecular weight (C19H29BrN+: calculated m/z 350.14) with <2 ppm error .
- FTIR can validate the absence of unreacted starting materials (e.g., C-Br stretches at ~550 cm⁻¹) .
Q. What solvent systems are compatible with this compound for spectroscopic studies?
The compound is soluble in polar solvents like DMSO, DMF, and acetonitrile but exhibits limited solubility in non-polar solvents (e.g., hexane). Stability studies suggest avoiding prolonged exposure to moisture or acidic conditions to prevent decomposition of the indolium core .
Q. How does alkyl chain length (e.g., heptyl vs. ethyl) influence physicochemical properties?
Longer alkyl chains (e.g., heptyl) enhance hydrophobicity and may reduce solubility in aqueous media. Comparative studies on similar imidazolium salts show that longer chains increase melting points and thermal stability but may hinder crystallization .
Q. What safety precautions are critical during handling?
- Use PPE (gloves, goggles) due to potential skin/eye irritation.
- Avoid inhalation; work in a fume hood.
- Store in airtight containers away from light and moisture to prevent degradation .
Advanced Research Questions
Q. How can this compound be functionalized for applications in photonics or bioimaging?
The indolium core can be modified with sulfonate or carboxyalkyl groups (e.g., 6-bromohexanoic acid) to enhance water solubility for biological probes. A two-step process involving alkylation and condensation with CH(OEt)3 in pyridine has been used to synthesize fluorescent cyanine dyes . Such derivatives exhibit pH-sensitive fluorescence, useful in cellular imaging .
Q. What methodologies resolve contradictions in reported yields for alkylation reactions?
Yield discrepancies often arise from solvent polarity, reaction time, and alkylating agent purity. For example:
- Acetonitrile yields higher conversions (~80%) compared to DMF due to better nucleophilicity .
- Microwave-assisted synthesis reduces reaction time from 24 h to <6 h, minimizing side reactions .
- Use of excess alkylating agent (≥5 eq.) compensates for steric hindrance from the heptyl chain .
Q. How does counterion exchange (Br⁻ vs. Cl⁻ or I⁻) affect ionic liquid properties?
Replacing bromide with larger anions (e.g., PF6⁻) can modulate melting points and electrochemical stability. For imidazolium analogs, bromide salts exhibit higher conductivity (~10 mS/cm) but lower thermal stability (<200°C) compared to bis(trifluoromethylsulfonyl)imide derivatives .
Q. What analytical techniques quantify trace bromide impurities?
Q. How can computational modeling predict this compound’s reactivity in nucleophilic environments?
DFT calculations (e.g., B3LYP/6-31G*) can map charge distribution on the indolium core, identifying reactive sites for nucleophilic attack. Studies on analogous imidazolium salts show that the C2 position is most electrophilic, making it a target for SN2 reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
